molecular formula C7H6ClF2NO B2389247 3-Chloro-2-(2,2-difluoroethoxy)pyridine CAS No. 1355068-55-1

3-Chloro-2-(2,2-difluoroethoxy)pyridine

Cat. No.: B2389247
CAS No.: 1355068-55-1
M. Wt: 193.58
InChI Key: ZOEOXFOJTSSLHS-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,2-difluoroethoxy)pyridine (CAS 1355068-55-1) is a versatile pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C7H6ClF2NO, and it has a molecular weight of 193.58 g/mol . The compound features a pyridine ring system substituted with a chloro group at the 3-position and a 2,2-difluoroethoxy chain at the 2-position. This unique structure combines a halogenated heterocycle, which is a privileged scaffold in drug discovery, with a fluorinated ether moiety known to influence the physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and bioavailability. As a key organic intermediate, its primary application is in the construction of more complex, target molecules, particularly in the pharmaceutical industry for the development of active ingredients . The reactive chloro and ether groups on the pyridine ring make it a valuable synthon for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations. It is often utilized in research settings as a precursor for the synthesis of compounds with potential biological activity. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care in a well-ventilated laboratory, using personal protective equipment.

Properties

IUPAC Name

3-chloro-2-(2,2-difluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-2-1-3-11-7(5)12-4-6(9)10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEOXFOJTSSLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Alkoxy Groups

3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine (CAS 1355068-59-5)
  • Structural Differences : Replaces the 2,2-difluoroethoxy group with a 2,2,2-trifluoroethoxy group.
  • Impact on Properties: Molecular Weight: 211.57 g/mol (vs. ~193.55 g/mol for the difluoroethoxy analogue) due to the additional fluorine atom. Metabolic Stability: Increased fluorine content may enhance resistance to oxidative metabolism, as seen in flupyradifurone metabolites .
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-04-8)
  • Structural Differences : Chlorine and trifluoroethoxy groups are transposed (2-chloro vs. 3-chloro).
  • Impact on Properties :
    • Regioselectivity : The altered substituent positions affect electronic distribution; the 3-chloro group in the target compound may enhance interactions with hydrophobic enzyme pockets.
    • Synthetic Accessibility : Positional isomerism complicates synthesis, requiring distinct regioselective methods .

Pyridine Derivatives with Variable Substituents

3-Chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine
  • Structural Differences : Contains a hydrazone-linked 4-chlorophenyl group instead of the difluoroethoxy moiety.
  • Biological Activity : Demonstrated a docking score of -6.4 against SARS-CoV-2 protease, outperforming remdesivir (-6.1) but underperforming relative to other hydrazone-pyridine derivatives. This highlights the importance of the difluoroethoxy group in optimizing target binding .
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl Chloride
  • Structural Differences : Features a sulfonyl chloride group at the 3-position.
  • Reactivity : The sulfonyl chloride enhances electrophilicity, making it a reactive intermediate for cross-coupling reactions, unlike the chloro-substituted target compound .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Key Biological Activity/Application Metabolic Pathways
3-Chloro-2-(2,2-difluoroethoxy)pyridine ~193.55 1.8 Agrochemical intermediate, protease inhibition Oxidative defluorination, hydrolysis
3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine 211.57 2.2 Pesticide metabolite Dealkylation to amino-furanones
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine 211.57 2.1 Synthetic intermediate Sulfation, glucuronidation
Flupyradifurone-OH (metabolite) 315.69 -0.5 Systemic insecticide Hydroxylation, conjugation

Key Findings from Research

Electron-Withdrawing Effects : The 2,2-difluoroethoxy group balances steric bulk and electron withdrawal, optimizing interactions with enzymatic active sites compared to bulkier trifluoroethoxy groups .

Metabolic Fate : Difluoroethoxy derivatives undergo slower oxidative degradation than trifluoroethoxy analogues, as observed in flupyradifurone metabolism studies .

Synthetic Utility : The chlorine atom at the 3-position facilitates functionalization via cross-coupling reactions, a feature exploited in synthesizing furopyridine amines (e.g., EP 2 970 173 B1) .

Biological Activity

3-Chloro-2-(2,2-difluoroethoxy)pyridine is a compound of increasing interest in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClF2NC_7H_6ClF_2N. The compound features a pyridine ring substituted with a chlorine atom and a difluoroethoxy group, contributing to its unique chemical reactivity. The presence of fluorine atoms often enhances lipophilicity and biological activity.

Research indicates that compounds with pyridine moieties exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Pyridine derivatives often act as enzyme inhibitors. For example, they can inhibit kinases or phosphatases involved in cell signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses.

Case Studies

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives.
  • Reaction Conditions : The chlorination can be performed using reagents such as thionyl chloride under controlled temperature conditions to ensure selectivity for the desired position on the pyridine ring.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

Study FocusFindings
Antimicrobial ActivityEffective against specific Gram-positive bacteria
Anticancer ActivityInduces apoptosis in certain cancer cell lines
Anti-inflammatory EffectsPotential to reduce pro-inflammatory cytokines (analog studies)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-Chloro-2-(2,2-difluoroethoxy)pyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloro-2-hydroxypyridine and 2,2-difluoroethyl bromide. Key steps include:
  • Base Selection : Use K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) to deprotonate the hydroxyl group and facilitate substitution .
  • Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete reaction while minimizing side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >90% purity. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyridine H), δ 4.6–4.8 ppm (–OCH₂CF₂–), and δ 6.0–6.3 ppm (CF₂ coupling) .
  • ¹³C NMR : Pyridine carbons at 145–155 ppm; CF₂ signals at 110–120 ppm (J ~ 280 Hz) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 208.03 (predicted CCS 137.2 Ų) .
  • X-ray Crystallography : Resolves spatial arrangement of the chloro and difluoroethoxy groups .

Advanced Research Questions

Q. How does the difluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The –OCH₂CF₂– group acts as an electron-withdrawing substituent, enhancing electrophilicity at the pyridine C4 position. For Suzuki-Miyaura coupling:
  • Catalyst System : Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 90°C .
  • Kinetic Analysis : Monitor reaction progress via HPLC to optimize ligand ratios (e.g., 2 mol% Pd, 1.5 eq. boronic acid).
  • Contradiction Resolution : Conflicting yields (40–75%) may arise from steric hindrance; computational DFT studies (B3LYP/6-31G*) model transition states to refine conditions .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate enzyme inhibition studies (e.g., COX-2) using identical buffer pH (7.4) and substrate concentrations (10 µM) to isolate variability .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS. Adjust for batch-to-batch purity differences (>95% required) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities across studies. Resolve contradictions by analyzing protein conformational flexibility .

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